molecular formula C10H12BrN3O B1488127 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide CAS No. 1798683-30-3

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide

Cat. No. B1488127
CAS RN: 1798683-30-3
M. Wt: 270.13 g/mol
InChI Key: BBVJUVSYKRLHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide” is a chemical compound with the molecular formula C10H12BrN3O and a molecular weight of 270.13 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-1,2,3-triazole analogs, has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of phenol derivatives incorporating the triazole moiety were synthesized and screened for antibacterial and antifungal activities, showing significant activity against various microorganisms (Shaikh et al., 2014). Similarly, 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid exhibited substantial antibacterial and antifungal effects (Hussain et al., 2008).

properties

IUPAC Name

4-(1-ethyltriazol-4-yl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.BrH/c1-2-13-7-10(11-12-13)8-3-5-9(14)6-4-8;/h3-7,14H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVJUVSYKRLHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
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4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
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4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
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4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide

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